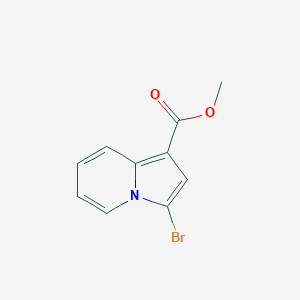

Methyl 3-bromoindolizine-1-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO2 |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

methyl 3-bromoindolizine-1-carboxylate |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)7-6-9(11)12-5-3-2-4-8(7)12/h2-6H,1H3 |

InChI Key |

SYAWACKPRRIIBX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C=CC=CN2C(=C1)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of Methyl 3 Bromoindolizine 1 Carboxylate

Electrophilic Aromatic Substitution (EAS) Reactions of Indolizines

Indolizine (B1195054) is an aromatic heterocyclic compound that is isomeric with indole (B1671886). It possesses a π-electron-rich system, making it highly susceptible to electrophilic attack, while generally being resistant to nucleophilic substitution. chim.itjbclinpharm.org The reactivity of the indolizine core is often compared to that of pyrroles and indoles. chim.itjbclinpharm.org

The indolizine nucleus readily undergoes electrophilic substitution reactions. jbclinpharm.org Molecular orbital calculations and resonance theory indicate that the highest electron density is located on the carbon atoms of the five-membered pyrrole-like ring. jbclinpharm.org Consequently, electrophilic attack occurs preferentially at the C-3 position. chim.itjbclinpharm.orgnih.gov If the C-3 position is already substituted, the next most reactive site for electrophilic substitution is the C-1 position. jbclinpharm.orgresearchgate.net

| Position | Reactivity Rank | Rationale |

|---|---|---|

| C-3 | 1 (Most Reactive) | Highest electron density; most stable resonance contributor and reaction intermediate. chim.itjbclinpharm.org |

| C-1 | 2 | Second highest electron density; preferred site if C-3 is blocked. jbclinpharm.orgresearchgate.net |

| C-5 | 3 (via Metalation) | Accessible through directed lithiation under specific basic conditions. researchgate.netnih.gov |

| Other Positions (C-2, C-6, C-7, C-8) | Less Reactive | Lower electron density; substitution is uncommon under standard EAS conditions. chim.it |

In Methyl 3-bromoindolizine-1-carboxylate, the indolizine ring is substituted with two electron-withdrawing groups: a bromo group at the C-3 position and a methyl carboxylate (ester) group at the C-1 position. Both substituents deactivate the aromatic ring toward further electrophilic aromatic substitution compared to the unsubstituted indolizine.

The methyl carboxylate group at C-1 is a meta-directing deactivator. The bromo group at C-3 is also a deactivating substituent, though it is typically ortho-, para-directing. Given that the most reactive positions (C-1 and C-3) are already occupied, any subsequent EAS reaction would be significantly more difficult to achieve and would target the remaining positions on the six-membered pyridine (B92270) ring (C-5, C-6, C-7, C-8) or the C-2 position. The combined deactivating effect of these two groups suggests that harsh reaction conditions would be necessary for any further EAS reaction to proceed. The precise regioselectivity for a subsequent substitution would depend on a complex interplay of the inductive and resonance effects of the existing substituents.

Nucleophilic Substitution and Addition Reactions

The methyl carboxylate group at the C-1 position of this compound is susceptible to nucleophilic acyl substitution, a characteristic reaction of esters. vanderbilt.edulibretexts.org This reaction involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group (in this case, a methoxide (B1231860) ion). vanderbilt.edulibretexts.org

Common transformations include:

Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide (B78521), followed by acidic workup, will hydrolyze the ester to the corresponding carboxylic acid (3-bromoindolizine-1-carboxylic acid). vanderbilt.edumasterorganicchemistry.com

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide (e.g., 3-bromoindolizine-1-carboxamide). vanderbilt.edulibretexts.org

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol ( (3-bromoindolizin-1-yl)methanol). libretexts.org The reaction proceeds through an aldehyde intermediate which is also reduced. libretexts.org

These reactions allow for the functionalization of the C-1 position, providing a route to a variety of other indolizine derivatives.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally uncommon for electron-rich systems like indolizine. chim.itjbclinpharm.org The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

Cross-Coupling Reactions of the Bromo-Substituted Indolizine Core

The bromine atom at the C-3 position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. chim.it These reactions are powerful tools in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The bromo-substituted indolizine core can be readily diversified using these methods. acs.orgnih.gov

Notable cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond, introducing aryl or vinyl substituents at the C-3 position. chim.itnih.govnih.gov

Heck Coupling: Reaction with alkenes to introduce a vinyl group at C-3. chim.it

Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium catalyst and a copper co-catalyst, to install an alkynyl group. chim.it

Stille Coupling: Reaction with organostannanes.

Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond, replacing the bromine with an amino group.

These reactions provide a versatile strategy for elaborating the indolizine scaffold, enabling the synthesis of complex molecules for various applications, including medicinal chemistry. myskinrecipes.com

| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Product Type (at C-3) |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ or Ar-B(OR)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂, Base (e.g., Na₂CO₃, K₂CO₃) | 3-Arylindolizine |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 3-Vinylindolizine |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 3-Alkynylindolizine |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 3-Aminoindolizine |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 3-Alkyl/Aryl/Vinylindolizine |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C-3 position of this compound makes it an excellent substrate for such transformations.

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is widely used due to its mild reaction conditions and tolerance of various functional groups. nih.govorganic-chemistry.org For indolizine derivatives, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents at the C-3 position. While specific data for this compound is not extensively detailed, related studies on halo-indolizines demonstrate the feasibility and efficiency of this transformation. For instance, 3-haloindolizines have been successfully coupled with various arylboronic acids in the presence of a palladium catalyst and a base. chim.it

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. organic-chemistry.orgwikipedia.org This reaction provides a direct method for the alkenylation of the indolizine core at the C-3 position. The reaction typically proceeds with high stereoselectivity, yielding the trans isomer. organic-chemistry.org The versatility of the Heck reaction allows for the introduction of a wide array of functionalized olefinic groups, further expanding the molecular diversity accessible from this compound.

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Typical Yields |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 3-Arylindolizine | Good to Excellent beilstein-journals.org |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand / Base | 3-Alkenylindolizine | Moderate to Good masterorganicchemistry.com |

Copper-Mediated Cross-Coupling Strategies

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, offer an alternative and often complementary approach to palladium-based methods, particularly for the formation of carbon-heteroatom bonds. organic-chemistry.orgmdpi.com These reactions are effective for coupling aryl halides with alcohols, amines, and thiols.

For this compound, copper-mediated N-arylation can be employed to form a bond between the C-3 position of the indolizine and a nitrogen nucleophile from various amines or N-heterocycles. nih.gov Similarly, O-arylation and S-arylation can introduce ether and thioether linkages, respectively. These reactions often require a copper(I) salt, a ligand (such as L-proline or a diamine), and a base, and are typically performed at elevated temperatures. nih.govmdpi.com The ability to forge C-N, C-O, and C-S bonds significantly enhances the synthetic utility of the parent bromoindolizine.

| Reaction Type | Nucleophile | Catalyst System | Product Class |

|---|---|---|---|

| Ullmann-type C-N Coupling | Amines / Amides | CuI / Ligand / Base | 3-Aminoindolizine derivatives |

| Ullmann-type C-O Coupling | Alcohols / Phenols | CuI / Ligand / Base | 3-Alkoxy/Aryloxyindolizine derivatives |

| Ullmann-type C-S Coupling | Thiols | CuI / Ligand / Base | 3-Thioetherindolizine derivatives |

Other Transition Metal-Catalyzed Coupling Transformations

Beyond palladium and copper, other transition metals can catalyze a range of coupling reactions. nih.govmdpi.com Nickel catalysts, for example, are known to be effective for cross-coupling reactions involving aryl halides and can sometimes offer different reactivity or selectivity compared to palladium. Rhodium and iridium complexes are also utilized in various C-H activation and coupling processes, although their application specifically to 3-bromoindolizines is less commonly reported. The exploration of different transition metal catalysts remains a fertile area for expanding the reaction scope of this compound. researchgate.net

Cycloaddition Reactions and Pericyclic Processes

Cycloaddition reactions provide a powerful means to construct cyclic structures with high stereoselectivity and atom economy. The indolizine nucleus can participate in such reactions either as a diene or as a dipolarophile, depending on the reaction partner and conditions.

1,3-Dipolar Cycloadditions Involving Indolizines

1,3-dipolar cycloaddition is a key reaction for the synthesis of five-membered heterocyclic rings. wikipedia.org While often used to construct the indolizine ring itself from pyridinium (B92312) ylides (as 1,3-dipoles), the indolizine core can also react with various 1,3-dipoles. chim.itmdpi.com The electron-rich nature of the indolizine ring system makes it susceptible to attack by electron-deficient dipoles. For this compound, the presence of the electron-withdrawing ester group influences the regioselectivity of the cycloaddition. These reactions can lead to the formation of complex, fused heterocyclic systems, adding a new ring to the indolizine framework.

Diels-Alder and Related Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. praxilabs.comnih.gov The five-membered pyrrole-like ring of the indolizine can potentially act as the diene component in a Diels-Alder reaction, reacting with a suitable dienophile. However, this reactivity is often limited by the aromatic character of the indolizine system. Conversely, if the indolizine contains an appropriate dienophilic moiety, it can react with a diene. The specific reactivity of this compound in Diels-Alder reactions would depend on the reaction conditions and the nature of the dienophile, with the electronic character of the indolizine ring playing a crucial role in determining the feasibility and outcome of the reaction. masterorganicchemistry.com

Radical Reactions and Oxidative Transformations

Radical reactions offer unique pathways for functionalization that are often complementary to ionic reaction mechanisms. nih.gov The carbon-bromine bond in this compound can be a precursor for radical generation. For example, under specific conditions using a radical initiator, the C-Br bond can undergo homolytic cleavage to form an indolizin-3-yl radical. This reactive intermediate can then participate in various radical-mediated processes, such as addition to alkenes or arylation reactions.

Oxidative transformations of the indolizine ring can also occur, though the nucleus is generally susceptible to cleavage under harsh oxidative conditions. chim.it Selective oxidation can be challenging but may lead to functionalized products such as indolizinones or ring-opened derivatives, depending on the oxidant and reaction conditions.

Photooxygenation Mechanisms and Pathways

The photooxygenation of indolizine derivatives is a complex process influenced by the substitution pattern on the indolizine ring, the solvent, and the use of sensitizers. nih.gov While this compound itself has not been the specific subject of extensive photooxygenation studies, research on analogous compounds, such as 3-benzoyl-1-indolizinecarboxylic acid methyl ester, provides significant insight into its potential reactivity. nih.gov

Generally, photooxygenation can proceed through several mechanisms, including reactions with singlet oxygen (¹O₂) or via a single electron transfer (SET) process that generates a superoxide (B77818) radical anion. nih.govmdpi.com For many substituted indolizines, the reaction proceeds via a singlet oxygen mechanism when sensitized by dyes like rose bengal (RB) or methylene (B1212753) blue (MB). nih.gov However, studies have shown that indolizine-1-carboxylates bearing an electron-withdrawing group at the 3-position, such as 3-benzoyl-1-indolizinecarboxylic acid methyl ester, are typically unreactive toward singlet oxygen. nih.gov

Instead, these compounds can undergo photooxygenation under electron transfer conditions using a sensitizer (B1316253) like 9,10-dicyanoanthracene (B74266) (DCA). This process involves the formation of an indolizine cation radical, which then combines with a superoxide anion radical (or molecular oxygen). This pathway does not lead to the cleavage of the pyrrole (B145914) ring, which is common in singlet oxygen reactions with other indolizines. Instead, it results in the oxidation of the pyridine ring. nih.gov

The table below summarizes the products observed from the DCA-sensitized photooxygenation of 3-benzoyl-1-indolizinecarboxylic acid methyl ester, a close analog of the title compound.

| Product Name | Description |

| Methyl 3-benzoyl-5-methoxy-8-hydroxy-1-indolizinecarboxylate | Product of pyridine ring oxidation |

| Dimethyl 2-(2-pyridinyl)fumarate | Product resulting from ring transformation |

| Dimethyl 2-(2-pyridinyl)maleate | Isomer of the fumarate (B1241708) product |

| Data sourced from studies on analogous indolizine carboxylates. nih.gov |

This electron-transfer mechanism represents the most probable photooxygenation pathway for this compound, given the electronic similarities between the bromo and benzoyl substituents at the 3-position.

C-H Functionalization via Radical Intermediates

Direct C-H functionalization is a powerful tool for the diversification of heterocyclic scaffolds. While specific studies on the radical-mediated C-H functionalization of this compound are not extensively documented, research on related structures like indolines and the broader indolizine class provides a framework for understanding potential reactive pathways. chemrxiv.orgchemrxiv.org

Mechanistic studies on related heterocyclic systems suggest that C-H functionalization can proceed through a radical-mediated pathway. chemrxiv.org A common mechanism involves a hydrogen atom transfer (HAT) from the substrate to a reactive species, generating a carbon-centered radical intermediate. This intermediate can then undergo further reactions, such as radical rebound, to form a new carbon-carbon or carbon-heteroatom bond. chemrxiv.org

In the context of indolizine chemistry, various methods have been developed for C-H functionalization, some of which may involve radical intermediates or proceed through pathways that compete with radical mechanisms.

Overview of C-H Functionalization Strategies for Indolizine-like Scaffolds

| Method | Reagents/Catalyst | Position Functionalized | Mechanistic Insight | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Oxidative Coupling | Palladium (Pd) catalyst | C-3 position | Achieves highly regioselective synthesis of bis-indolizines. | chim.it |

| Iodine-Mediated C-H Functionalization | Molecular Iodine (I₂) | α-position to nitrogen | Used for the synthesis of indolizine derivatives via 1,3-dipolar cycloaddition. | nih.gov |

| Biocatalytic Carbene Transfer | Engineered Cytochrome P450 | C(sp³)–H bonds of N-substituted indolines | Proceeds via a stepwise pathway involving hydrogen atom transfer (HAT) to form a radical intermediate. | chemrxiv.orgchemrxiv.org |

Functional Group Interconversions of the Methyl Carboxylate Moiety

Hydrolysis to Carboxylic Acid

The conversion of the methyl ester in this compound to the corresponding 3-bromoindolizine-1-carboxylic acid is a fundamental transformation. This hydrolysis is typically achieved under basic conditions. Research on structurally similar heterocyclic esters has shown that this reaction can be performed efficiently. nih.gov

For instance, the hydrolysis of methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate proceeds readily in a boiling aqueous solution of sodium hydroxide (NaOH). nih.gov Similarly, lithium hydroxide (LiOH) in a solvent mixture like methanol (B129727)/water is a common and effective reagent for the saponification of esters in complex heterocyclic systems. nih.gov

However, the stability of the heterocyclic core to the reaction conditions is a critical consideration. In some cases, such as with certain 2-amino-1H-indole-3-carboxylate esters, basic hydrolysis can lead to undesired ring-opened products rather than the target carboxylic acid. arkat-usa.org For the indolizine system, which is generally stable, standard alkaline hydrolysis is the expected and most direct route to the carboxylic acid.

Common Conditions for Hydrolysis of Heterocyclic Esters

| Reagent(s) | Solvent(s) | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Sodium Hydroxide (NaOH) | Water (H₂O) | Boiling | Forms the corresponding carboxylic acid (or its sodium salt). | nih.gov |

| Lithium Hydroxide (LiOH) | Methanol (MeOH) / Water (H₂O) | Room Temperature or slight warming | A mild and common method for saponification. | nih.gov |

Amidation and Other Carboxylic Acid Derivative Formations

Once 3-bromoindolizine-1-carboxylic acid is obtained via hydrolysis, it can be converted into a variety of other carboxylic acid derivatives, with amides being among the most significant. The formation of an amide bond typically requires the activation of the carboxylic acid. researchgate.net

A widely used method involves treating the carboxylic acid with a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine), followed by the addition of the desired amine. organic-chemistry.org This approach is efficient and tolerant of a wide range of functional groups. researchgate.net

Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride. This is commonly achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. mnstate.edu The resulting 3-bromoindolizine-1-carbonyl chloride can then react readily with primary or secondary amines to form the corresponding amides.

Recent advancements have also provided methods for the direct conversion of esters to amides, bypassing the hydrolysis step. These reactions often employ transition metal catalysts, such as those based on nickel or iron, which can facilitate the cross-coupling of esters and amines. mdpi.com

Selected Methods for Amide Formation

| Starting Material | Reagents | Description | Reference |

|---|---|---|---|

| Carboxylic Acid | HBTU, Hünig's base, Amine | Direct coupling of the acid and amine using a peptide coupling agent. | researchgate.netorganic-chemistry.org |

| Carboxylic Acid | 1. SOCl₂ or (COCl)₂ 2. Amine | Two-step process via a highly reactive acyl chloride intermediate. | mnstate.edu |

| Ester | Ni(cod)₂, NHC ligand, Amine | Nickel-catalyzed direct cross-coupling of the ester with an amine. | mdpi.com |

Reduction of the Ester Group

The methyl carboxylate group of this compound can be reduced to either a primary alcohol (hydroxymethyl group) or, under more exhaustive conditions, a methyl group. The outcome depends on the choice of reducing agent.

For the reduction to the primary alcohol, (3-bromoindolizin-1-yl)methanol, a powerful hydride donor such as lithium aluminum hydride (LiAlH₄) is typically required. libretexts.org The reaction is usually carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters. nih.gov

If the goal is to convert the ester to an aldehyde, this can be achieved using sterically hindered and less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures. libretexts.org

Complete reduction of the ester function to a methyl group (deoxygenation) is a more challenging transformation. One reported method for aliphatic esters involves the use of triethylsilane (HSiEt₃) in the presence of a strong Lewis acid catalyst like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). organic-chemistry.org For aromatic and heterocyclic esters, this reaction may result in partial reduction to the alcohol level. organic-chemistry.org

Summary of Ester Reduction Outcomes

| Reagent(s) | Product Functional Group | Typical Conditions | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) | Anhydrous THF or Et₂O | libretexts.org |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde (-CHO) | Low temperature (e.g., -78 °C) | libretexts.org |

Spectroscopic and Structural Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature and chemical databases has revealed a significant gap in the experimental data for the compound this compound. Despite targeted searches for its spectroscopic and structural characterization, specific details regarding its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles could not be located.

The planned article, intended to provide a detailed analysis of this compound, cannot be completed without access to primary experimental data. The required information includes ¹H NMR and ¹³C NMR chemical shifts and coupling constants, data from two-dimensional NMR techniques (such as COSY, HMQC, and HMBC), high-resolution mass spectrometry (HRMS) for exact mass determination, and fragmentation patterns from LC-MS/MS analysis.

While research exists on related indolizine structures and various bromo-substituted heterocyclic compounds, this information cannot be extrapolated to accurately describe this compound. The precise electronic and structural effects of the bromine atom at the 3-position and the methyl carboxylate at the 1-position of the indolizine ring system create a unique spectroscopic fingerprint. Without experimental verification, any attempt to predict these properties would be purely speculative and would not meet the standards of scientific accuracy.

Further empirical research, including the synthesis and subsequent spectroscopic analysis of this compound, is necessary to elucidate its structural properties. Until such studies are published and the data becomes available, a detailed and accurate article on its spectroscopic characterization remains unachievable.

Spectroscopic Characterization and Structural Elucidation of Methyl 3 Bromoindolizine 1 Carboxylate

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are indispensable for elucidating the structural features of novel compounds. For Methyl 3-bromoindolizine-1-carboxylate, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical insights into its vibrational properties and electronic structure, respectively.

Vibrational Analysis via Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, offering a distinct fingerprint based on its functional groups. The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

The most prominent feature in the spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the ester group. For a similar compound, Methyl 3-(quinolin-2-yl)indolizine-1-carboxylate, this band appears at approximately 1685 cm⁻¹. This region is characteristic for α,β-unsaturated esters where conjugation with the indolizine (B1195054) ring system lowers the frequency compared to a saturated ester (typically 1735-1750 cm⁻¹).

Other significant vibrational frequencies expected for this molecule include:

Aromatic C-H Stretch: Typically observed in the region of 3000–3100 cm⁻¹.

Aliphatic C-H Stretch: Arising from the methyl group of the ester, expected around 2850–2960 cm⁻¹.

C=C and C=N Ring Stretching: The indolizine core gives rise to a series of complex absorptions in the 1450–1600 cm⁻¹ region.

C-O Stretching: Two bands are anticipated for the ester linkage: a C-O-C asymmetric stretch around 1200–1300 cm⁻¹ and a symmetric stretch near 1000–1100 cm⁻¹.

C-Br Stretch: The carbon-bromine bond vibration is expected to appear in the far-infrared region, typically between 500–650 cm⁻¹.

These assignments allow for the comprehensive vibrational characterization of the molecule's structure.

Table 1: Characteristic Infrared Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| Carbonyl Stretch | Ester (C=O) | ~1685 |

| Aromatic C-H Stretch | Indolizine Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Methyl Ester (-OCH₃) | 2850 - 2960 |

| Ring Stretching | C=C / C=N | 1450 - 1600 |

| Asymmetric C-O-C Stretch | Ester | 1200 - 1300 |

| C-Br Stretch | Bromo-substituent | 500 - 650 |

Electronic Transitions and Absorption Characteristics via UV-Vis Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The indolizine ring system, being a 10 π-electron aromatic heterocycle, is a strong chromophore.

The electronic spectrum of this compound is dominated by π → π* transitions, which are characteristic of conjugated systems. The parent indolizine molecule exhibits multiple absorption bands, and the presence of substituents like the bromo and methyl carboxylate groups can modulate the positions (bathochromic or hypsochromic shifts) and intensities of these bands.

Typically, indolizine derivatives display several absorption maxima, often in the range of 250 nm to 400 nm. These absorptions are due to electronic transitions between different molecular orbitals of the delocalized π-system. The extended conjugation across the bicyclic structure results in smaller energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorption at longer wavelengths compared to non-conjugated systems.

Table 2: Expected Electronic Absorption Characteristics for this compound

| Absorption Region | Wavelength (λ_max) Range | Associated Electronic Transition(s) |

| UV-B | 250 - 320 nm | π → π |

| UV-A | 320 - 400 nm | π → π |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable data on molecular structure, single-crystal X-ray crystallography offers the definitive determination of the solid-state atomic arrangement, including precise bond lengths, bond angles, and intermolecular interactions.

As of this writing, a single-crystal X-ray structure for this compound has not been reported in the reviewed scientific literature. Consequently, a detailed analysis of its specific crystal system, space group, unit cell dimensions, and precise geometric parameters cannot be provided. The determination of its crystal structure would be a valuable contribution to the chemical literature, enabling a deeper understanding of its solid-state conformation and packing arrangement.

Computational Chemistry and Theoretical Investigations of Methyl 3 Bromoindolizine 1 Carboxylate

Electronic Structure and Aromaticity Calculations

The indolizine (B1195054) core is a π-electron-rich heterocyclic system with a unique electronic structure and aromatic character. chim.it Theoretical calculations on indolizine and its derivatives have been instrumental in understanding their stability and reactivity. The aromaticity of the fused bicyclic system, consisting of a five-membered and a six-membered ring, is a subject of considerable interest.

In fused polycyclic systems, it has been observed that larger rings may lose some of their aromaticity in favor of smaller rings. chemrxiv.orgchemrxiv.org For the indolizine nucleus, studies have shown that the five-membered ring exhibits a higher degree of aromaticity compared to the six-membered ring. chemrxiv.org The introduction of substituents, such as the bromo and methyl carboxylate groups in Methyl 3-bromoindolizine-1-carboxylate, can further modulate the electronic distribution and aromaticity of the rings. The electron-withdrawing nature of the methyl carboxylate group at the 1-position and the bromo group at the 3-position is expected to influence the electron density across the indolizine scaffold.

Calculations of bond lengths within the indolizine system can provide strong evidence for its aromaticity. For instance, C-C bond lengths within the five-membered ring of related indolizine derivatives have been found to be in the range that supports aromatic character. nih.gov The nitrogen atom and its adjacent carbon in the five-membered ring also exhibit bond distances consistent with delocalized electrons. nih.gov

Quantum Chemical Studies on Reactivity and Reaction Pathways

Quantum chemical methods are powerful tools for predicting the reactivity of molecules and elucidating potential reaction mechanisms. researchgate.net For this compound, density functional theory (DFT) based calculations can be employed to understand its chemical behavior. ufms.brresearchgate.net

The reactivity of the indolizine ring is influenced by the electron density at different positions. The presence of the electron-withdrawing methyl carboxylate and bromo substituents is expected to affect the nucleophilic and electrophilic character of the ring system. The bromo group at the 3-position is a key functional group that can participate in various chemical transformations, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules. myskinrecipes.com

Theoretical studies on the synthesis of functionalized indolizines often involve 1,3-dipolar cycloaddition reactions. mdpi.com Quantum chemical calculations can model these reaction pathways, helping to understand the regioselectivity and stereoselectivity of such transformations. mdpi.com For instance, the reaction of pyridinium (B92312) ylides with dipolarophiles can lead to the formation of the indolizine skeleton, and computational models can predict the most likely products. mdpi.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are crucial for its physical properties and biological activity. Conformational analysis can reveal the preferred spatial arrangement of the substituents. While the indolizine core is largely planar, substituents can introduce some degree of non-planarity. mdpi.com

In the solid state, molecules of this compound are likely to be organized through a network of intermolecular interactions. These can include C-H···O and C-H···π interactions. nih.gov The presence of the bromine atom can also lead to halogen bonding, which is a significant non-covalent interaction that can influence crystal packing. mdpi.com The carbonyl group of the methyl carboxylate is a potential hydrogen bond acceptor, participating in weak C-H···O interactions. mdpi.com Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts. nih.gov

| Interaction Type | Potential Atoms Involved | Significance |

| Halogen Bonding | C-Br ··· O/N/π-system | Directional interaction influencing crystal packing |

| Hydrogen Bonding | C-H ··· O=C | Contributes to supramolecular assembly |

| π-π Stacking | Indolizine ring ··· Indolizine ring | Stabilizes crystal structure through delocalized electrons |

| van der Waals forces | All atoms | General attractive forces contributing to cohesion |

Molecular Docking and Ligand-Scaffold Chemical Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly relevant in medicinal chemistry for understanding how a ligand, such as a derivative of this compound, might interact with a biological target like an enzyme or receptor. scienceopen.com

Studies on structurally related indolizine derivatives have shown their potential to act as inhibitors of various enzymes. nih.govmdpi.com For example, some indolizine-1-carboxylate derivatives have been investigated as potential anti-inflammatory agents by targeting the cyclooxygenase-2 (COX-2) enzyme. mdpi.comresearchgate.net Molecular docking simulations of these compounds have identified key interactions within the active site of the enzyme, such as hydrogen bonds and hydrophobic interactions, which are responsible for their inhibitory activity. mdpi.comresearchgate.net

The chemical interactions of a ligand with its target protein can be analyzed in detail using molecular docking software. nih.gov For a molecule like this compound, the indolizine scaffold can form π-stacking interactions with aromatic amino acid residues, while the methyl carboxylate group can act as a hydrogen bond acceptor. The bromine atom can participate in halogen bonding with electron-donating groups in the protein's binding pocket.

| Potential Interaction | Functional Group | Interacting Residue Type |

| Hydrogen Bonding | Methyl carboxylate (C=O) | Amino acids with H-bond donor groups (e.g., Ser, Thr, Asn, Gln) |

| Halogen Bonding | Bromo group (-Br) | Electron-rich residues (e.g., backbone carbonyls, Asp, Glu) |

| π-π Stacking | Indolizine ring | Aromatic residues (e.g., Phe, Tyr, Trp, His) |

| Hydrophobic Interactions | Indolizine ring, methyl group | Aliphatic and aromatic residues (e.g., Ala, Val, Leu, Ile, Phe) |

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. Techniques such as FT-IR, NMR, and mass spectrometry are commonly used to elucidate the structure of organic compounds. nih.govmdpi.com

Theoretical calculations, often using DFT, can predict vibrational frequencies corresponding to the stretching and bending of different bonds in the molecule. scienceopen.com These predicted frequencies can be compared with experimental FT-IR spectra to assign the observed absorption bands. For instance, the characteristic carbonyl stretching frequency of the methyl carboxylate group can be predicted. nih.govmdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the structure of the molecule. nih.gov The electronic environment of each nucleus determines its chemical shift, and computational models can provide accurate predictions of these values. The predicted spectra can be particularly useful in assigning signals in complex molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-bromoindolizine-1-carboxylate, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via cyclization reactions using pyridinium bromide intermediates and alkynes. For example, pyridinium salts (e.g., 4-amino-1-(2-(4-bromophenyl)-2-oxoethyl)pyridinium bromide) react with ethyl propiolate in dry DMF under basic conditions (K₂CO₃) to form indolizine derivatives. Purification is achieved via column chromatography (hexane:ethyl acetate), and intermediates are characterized using FT-IR, ¹H/¹³C NMR, and mass spectrometry (ESI-MS). Elemental analysis validates purity .

Q. How is the structure of this compound confirmed spectroscopically?

- Methodological Answer :

- ¹H NMR : Aromatic protons (δ 7.2–9.5 ppm) and ester methyl groups (δ 1.2–1.3 ppm) confirm substitution patterns.

- ¹³C NMR : Carbonyl signals (δ 163–188 ppm) and bromine-induced deshielding of adjacent carbons are diagnostic.

- MS : Molecular ion peaks (e.g., m/z = 327 [M+H]⁺) and fragmentation patterns validate the molecular formula.

- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 57.43%, H: 3.81%, N: 10.58%) .

Q. What are the key reactive sites for further functionalization?

- Methodological Answer : The bromine atom at position 3 is primed for cross-coupling reactions (e.g., Suzuki-Miyaura). The ester group at position 1 can undergo hydrolysis to carboxylic acids or transesterification. Computational studies (e.g., DFT) predict nucleophilic attack at the indolizine C-5 position due to electron-deficient aromatic systems .

Advanced Research Questions

Q. How can crystallographic software resolve discrepancies between experimental and theoretical structural data?

- Methodological Answer :

- SHELXL : Refines X-ray diffraction data to optimize bond lengths/angles, especially for bromine-heavy atoms. Discrepancies in thermal parameters may indicate dynamic disorder .

- Mercury CSD : Visualizes void spaces and packing motifs, aiding in identifying π-π stacking or halogen bonding interactions. Packing similarity calculations compare experimental data with Cambridge Structural Database entries .

- Cremer-Pople Parameters : Quantify ring puckering using atomic coordinates from crystallography, distinguishing boat/chair conformations .

Q. How to design experiments to address contradictory bioactivity data in different assays?

- Methodological Answer :

- Dose-Response Curves : Test compound stability under assay conditions (pH, temperature) to rule out degradation.

- Control Experiments : Use known antioxidants (e.g., ascorbic acid) or antibiotics (e.g., ampicillin) to validate assay sensitivity.

- SAR Studies : Synthesize analogs (e.g., replacing bromine with chlorine) to isolate structural contributors to activity .

Q. What strategies optimize palladium-catalyzed cross-coupling reactions at the C-3 bromine site?

- Methodological Answer :

- Ligand Screening : Use Buchwald-Hartwig ligands (e.g., XPhos) to enhance catalytic efficiency for aryl boronic acid coupling.

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus toluene to balance reactivity and solubility.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining yield .

Q. How to computationally model the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding to bacterial DNA gyrase or antioxidant enzymes using PDB structures (e.g., 1KZN).

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.

- QM/MM Calculations : Evaluate electron transfer mechanisms in antioxidant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.